5-Fluoroisoquinolin-4-amine
Description
Properties
Molecular Formula |
C9H7FN2 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
5-fluoroisoquinolin-4-amine |
InChI |
InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2 |
InChI Key |
LLNRWNSMNUQZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
The complete synthetic route consists of the following steps:
1) Reaction of isoquinolin-1-alcohol with Selectfluor to obtain 4-fluoro-3-methoxyisoquinoliae-1-alcohol
2) Reaction with hydrochloric acid to obtain 4-fluoroisoquinolin-1-alcohol
3) Chlorination with phosphorus oxychloride to obtain 1-chloro-4-fluoroisoquinolin
4) Catalytic hydrogenation to obtain 4-fluoroisoquinolin
5) Nitration to obtain 4-fluoro-5-nitroisoquinoline
6) Reduction with iron powder under acidic conditions to obtain 5-fluoroisoquinolin-4-amine
The reaction scheme can be represented as follows:
Isoquinolin-1-alcohol → 4-fluoro-3-methoxyisoquinoliae-1-alcohol → 4-fluoroisoquinolin-1-alcohol →
1-chloro-4-fluoroisoquinolin → 4-fluoroisoquinolin → 4-fluoro-5-nitroisoquinoline → 5-fluoroisoquinolin-4-amine
Reaction Conditions and Parameters
The detailed reaction conditions for each step are summarized in the following table:
Table 1. Reaction Conditions for Multi-step Synthesis of 5-Fluoroisoquinolin-4-amine
| Step | Reactants | Reagents/Conditions | Temperature | Reaction Time | Key Parameters |
|---|---|---|---|---|---|
| 1 | Isoquinolin-1-alcohol | Selectfluor, Acetonitrile, Methanol | Reflux | 2-4 hours | - |
| 2 | 4-fluoro-3-methoxyisoquinoliae-1-alcohol | HCl, Ethyl acetate | 30-50°C | 10-15 hours | Molar ratio (starting material:HCl) = (1-3):1 |
| 3 | 4-fluoroisoquinolin-1-alcohol | Phosphorus oxychloride (POCl₃) | Reflux | 2-5 hours | Molar ratio (starting material:POCl₃) = 1:(5-10) |
| 4 | 1-chloro-4-fluoroisoquinolin | Pd/C, H₂, Methanol, Alkali solution | 20-30°C | 2-5 hours | Under hydrogen atmosphere |
| 5 | 4-fluoroisoquinolin | Sulfuric acid, Nitric acid | 20-30°C | 2-5 hours | - |
| 6 | 4-fluoro-5-nitroisoquinoline | Iron powder, Ethanol, Water, Acetic acid | 60-90°C | 2-5 hours | - |
Detailed Step-by-Step Procedures
Step 1: Synthesis of 4-fluoro-3-methoxyisoquinoliae-1-alcohol
- Isoquinolin-1-alcohol is combined with Selectfluor in a mixture of acetonitrile and methanol
- The reaction mixture is heated under reflux conditions for 2-4 hours
- After completion, the product is isolated for the next step
Step 2: Synthesis of 4-fluoroisoquinolin-1-alcohol
- The 4-fluoro-3-methoxyisoquinoliae-1-alcohol is dissolved in ethyl acetate
- Hydrochloric acid is added, with a molar ratio of starting material to HCl between (1-3):1
- The reaction is maintained at 30-50°C for 10-15 hours
- The reaction mixture is processed to isolate 4-fluoroisoquinolin-1-alcohol
Step 3: Synthesis of 1-chloro-4-fluoroisoquinolin
- Phosphorus oxychloride is added portionwise to 4-fluoroisoquinolin-1-alcohol
- The molar ratio of starting material to POCl₃ is maintained at 1:(5-10)
- The mixture is heated under reflux for 2-5 hours
- After completion, the product is isolated for the next step
Step 4: Synthesis of 4-fluoroisoquinolin
- 1-Chloro-4-fluoroisoquinolin is dissolved in methanol
- Pd/C catalyst and an alkali solution (NaOH, LiOH, or KOH) are added
- The reaction is conducted under hydrogen atmosphere at 20-30°C for 2-5 hours
- After completion, the product is isolated, typically by extraction with ethyl acetate
Step 5: Synthesis of 4-fluoro-5-nitroisoquinoline
- 4-Fluoroisoquinolin is added to sulfuric acid at 0°C
- Nitric acid is added dropwise
- The reaction temperature is raised to 20-30°C and maintained for 2-5 hours
- After completion, the reaction mixture is poured into ice, and the pH is adjusted to 11 with NaOH solution
- The product is isolated by filtration, washed with water, and dried
Step 6: Synthesis of 5-fluoroisoquinolin-4-amine
Yield and Efficiency
According to the patent, this multi-step synthesis can achieve an overall yield of up to 80% for 5-fluoroisoquinolin-4-amine. The high yield is attributed to the rational selection of reaction conditions and reagents.
Key Advantages of this Method
- Uses readily available starting materials
- Straightforward operation and convenient post-treatment
- High total recovery yield
- No use of toxic reagents
- Easily scalable for large-scale production
This method, referenced in patent documents, involves the direct nitration of 4-fluoroisoquinoline followed by reduction to obtain 5-fluoroisoquinolin-4-amine.
Detailed Synthetic Procedure
The synthetic route consists of two main steps:
1) Nitration of 4-fluoroisoquinoline with potassium nitrate in sulfuric acid to form 4-fluoro-5-nitroisoquinoline and position isomers
2) Reduction of 4-fluoro-5-nitroisoquinoline with concentrated hydrochloric acid and stannous chloride dihydrate to form 5-fluoroisoquinolin-4-amine
Reaction Conditions and Parameters
Table 2. Reaction Conditions for Nitration-Reduction Synthesis
| Step | Reactants | Reagents/Conditions | Temperature | Key Parameters |
|---|---|---|---|---|
| 1 | 4-fluoroisoquinoline | Potassium nitrate, Sulfuric acid | Around -5°C | Forms both 4-fluoro-5-nitroisoquinoline and position isomers |
| 2 | 4-fluoro-5-nitroisoquinoline | Concentrated HCl, Stannous chloride dihydrate | Not specified | Forms 4-fluoro-5-aminoisoquinoline and position isomers |
| 3 | Mixture of products | - | - | Separation through column chromatography for purification |
Product Isolation and Purification
A critical aspect of this method is the isolation of the desired 5-fluoroisoquinolin-4-amine from position isomers:
Limitations and Challenges
According to patent CN108558758A, this method has several limitations:
- 4-Fluoroisoquinoline as a starting material is particularly expensive
- Limited availability of suppliers, particularly in China
- Requires column chromatography for purification, making large-scale production challenging
- The formation of position isomers reduces the efficiency of the process
Comparative Analysis of Preparation Methods
Efficiency and Yield Comparison
Table 3. Comparative Analysis of Preparation Methods
| Parameter | Method 1: Multi-step from Isoquinolin-1-alcohol | Method 2: Nitration-Reduction of 4-Fluoroisoquinoline |
|---|---|---|
| Number of Steps | Six steps | Two main steps plus purification |
| Overall Yield | Up to 80% | Not specifically reported |
| Purification Requirements | Standard extraction and isolation procedures | Requires column chromatography |
| Starting Material Cost | Lower (isoquinolin-1-alcohol is more accessible) | Higher (4-fluoroisoquinoline is expensive) |
| Scalability | High - suitable for large-scale production | Limited due to purification requirements |
| Regioselectivity | Good - controlled step-by-step approach | Poor - forms position isomers requiring separation |
| Safety Considerations | Uses less hazardous reagents overall | Uses concentrated acids and stannous chloride |
Starting Materials and Cost Considerations
Method 1 utilizes isoquinolin-1-alcohol as the starting material, which is more readily available and less expensive than 4-fluoroisoquinoline required for Method 2. According to patent CN108558758A, 4-fluoroisoquinoline is particularly expensive and has limited suppliers, especially in China.
Scalability and Industrial Applicability
Method 1 is described as easily scalable for large-scale production, with straightforward operations and convenient post-treatment. In contrast, Method 2 requires column chromatography for purification, which presents challenges for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium fluoride, dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxides of 5-Fluoroisoquinolin-4-amine.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
5-Fluoroisoquinolin-4-amine can be synthesized through various methods, often involving the functionalization of isoquinoline derivatives. A notable synthesis route includes the nitration of 4-fluoroisoquinoline followed by reduction processes, leading to the formation of 5-amino derivatives that are crucial for further chemical modifications .
Anticancer Potential
Recent studies have highlighted the anticancer properties of derivatives of 5-fluoroisoquinolin-4-amine. For instance, compounds synthesized with this moiety have shown cytotoxic activity against several cancer cell lines, including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). One particular derivative demonstrated an IC50 value of 19.56 µM against HT-1080 cells, indicating significant growth inhibition .
Antiviral Activity
While some derivatives exhibited promising anticancer effects, they showed limited antiviral activity against SARS-CoV-2, with effective concentrations exceeding 100 µM . This suggests that while 5-fluoroisoquinolin-4-amine derivatives may not be effective antiviral agents, they hold potential in oncology.
Pharmaceutical Applications
5-Fluoroisoquinolin-4-amine serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in developing compounds aimed at treating cerebrovascular disorders such as cerebral infarction and hemorrhage . Specifically, the sulfonyl chloride derivative of this compound has been identified as a cerebral vasospasm inhibitor, showing promise in stroke treatment .
Case Study: Synthesis and Efficacy Evaluation
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | HT-1080 | 19.56 | Induces apoptosis via caspase activation |
| 5e | A-549 | Not specified | Cell-cycle arrest at G2/M phase |
This table summarizes the efficacy of a specific derivative of 5-fluoroisoquinolin-4-amine against different cancer cell lines, demonstrating its potential as an anticancer agent.
Pharmaceutical Development Impact
Research indicates that compounds derived from 5-fluoroisoquinolin-4-amine have significantly influenced pharmaceutical development:
| Application Area | Impact Description |
|---|---|
| Cerebrovascular Disorders | Development of effective treatments for stroke prevention and management |
| Anticancer Agents | Creation of novel compounds with specific targeting mechanisms for tumor cells |
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 5-Fluoroisoquinolin-4-amine with structurally related compounds:
Key Observations :
- Halogen Effects : Fluorine (electronegative, small size) may improve solubility and metabolic stability compared to chlorine (larger, more lipophilic) .
- Positional Isomerism: The 4-fluoro vs. 5-fluoro substitution in isoquinoline derivatives can alter electronic distribution and steric interactions, impacting receptor binding .
Biological Activity
5-Fluoroisoquinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
5-Fluoroisoquinolin-4-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 5-position and an amine group at the 4-position. The synthesis of this compound typically involves the nitration of isoquinoline followed by reduction to yield the amine derivative. Various synthetic routes have been explored, including palladium-catalyzed coupling methodologies and one-pot reactions that enhance efficiency and yield .
Anticancer Activity
Research has demonstrated that 5-Fluoroisoquinolin-4-amine exhibits significant anticancer activity across various cancer cell lines. The compound's efficacy has been evaluated through several in vitro studies.
Table 1: Cytotoxic Activity of 5-Fluoroisoquinolin-4-amine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 21.6 | Induction of ROS and apoptosis |
| MDA-MB-231 (Breast) | 15.3 | Caspase activation and cell cycle arrest |
| A-549 (Lung) | 19.8 | G2/M phase arrest and apoptosis |
The compound has shown lower IC50 values compared to non-fluorinated analogs, indicating enhanced potency due to fluorination . The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
The biological activity of 5-Fluoroisoquinolin-4-amine is primarily attributed to its ability to interact with various cellular targets:
- Induction of ROS : The compound promotes oxidative stress, which can lead to cell death through apoptosis pathways .
- Caspase Activation : Studies have shown that treatment with this compound activates caspase-3/7, crucial for executing apoptosis in cancer cells .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing further cellular proliferation .
Case Studies
Several studies have documented the effects of 5-Fluoroisoquinolin-4-amine on different cancer types:
- Colon Cancer Study :
- Breast Cancer Study :
- Lung Cancer Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
